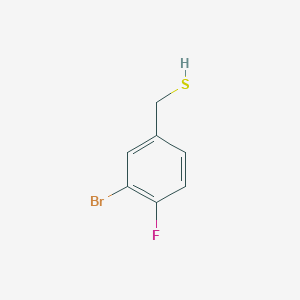
(3-Bromo-4-fluorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluorophenyl)methanethiol is an organic compound with the molecular formula C₇H₆BrFS It is a derivative of phenylmethanethiol, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methanethiol typically involves the introduction of the thiol group (-SH) to a bromofluorobenzene derivative. One common method is the nucleophilic substitution reaction where a suitable thiolating agent, such as thiourea, is used. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products.
Substitution: Various substituted phenylmethanethiol derivatives.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromo-4-fluorophenyl)methanethiol exerts its effects is primarily through its reactive thiol group. This group can form covalent bonds with various biological molecules, potentially altering their function. The bromine and fluorine substituents can also influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-chlorophenyl)methanethiol
- (3-Bromo-4-methylphenyl)methanethiol
- (3-Bromo-4-nitrophenyl)methanethiol
Uniqueness
(3-Bromo-4-fluorophenyl)methanethiol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6BrFS |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 |
InChI Key |
OFZMWTIMGWFZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


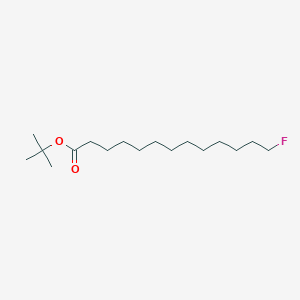


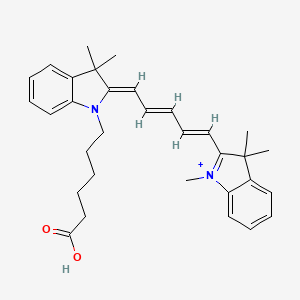

![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
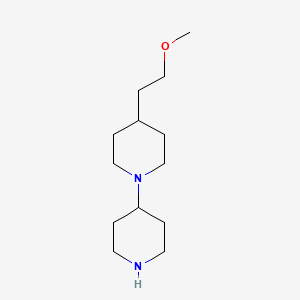
![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
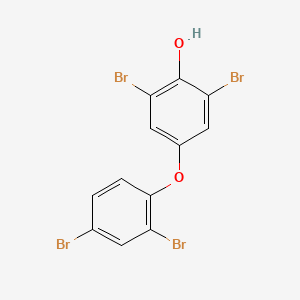
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
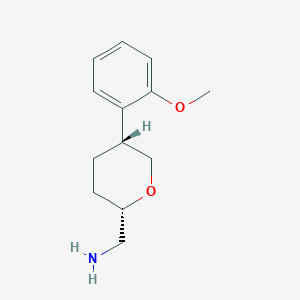
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)

![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
